molecular formula C12H18S6 B13756372 Hexakis(methylthio)benzene CAS No. 58468-22-7

Hexakis(methylthio)benzene

Cat. No.: B13756372
CAS No.: 58468-22-7
M. Wt: 354.7 g/mol
InChI Key: PYFBIMASCMHFPE-UHFFFAOYSA-N
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Description

Hexakis(methylthio)benzene (C₆(SCH₃)₆) is a sulfur-rich aromatic compound featuring six methylthio (-SCH₃) groups symmetrically substituted on a benzene ring. Its unique structure enables σ-delocalization in its dicationic form, as demonstrated in studies of Pummerer-type rearrangements involving its monooxide . The methylthio groups enhance electron density and influence intermolecular interactions, making the compound valuable in materials science. Additionally, coordination networks formed with bismuth (e.g., BiCl₃) highlight its utility in chemiresistive gas sensing .

Properties

CAS No.

58468-22-7

Molecular Formula

C12H18S6

Molecular Weight

354.7 g/mol

IUPAC Name

1,2,3,4,5,6-hexakis(methylsulfanyl)benzene

InChI

InChI=1S/C12H18S6/c1-13-7-8(14-2)10(16-4)12(18-6)11(17-5)9(7)15-3/h1-6H3

InChI Key

PYFBIMASCMHFPE-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=C(C(=C1SC)SC)SC)SC)SC

Origin of Product

United States

Preparation Methods

Nitro Displacement by Methanethiol Anion

One of the classical and most cited methods for synthesizing this compound involves nucleophilic aromatic substitution of nitro groups on a hexanitrobenzene precursor by methanethiol anions. This method was extensively studied and reported by Beck and Yahner (1978) in The Journal of Organic Chemistry.

  • Reaction Overview : Hexanitrobenzene or partially nitrated benzene derivatives are treated with sodium methanethiolate (the anion of methanethiol) under nucleophilic aromatic substitution conditions. The nitro groups are displaced by methylthio groups, yielding bis-, tris-, pentakis-, and this compound derivatives depending on reaction conditions and stoichiometry.

  • Mechanism : The methanethiol anion acts as a nucleophile attacking the electron-deficient aromatic ring bearing nitro substituents, which are good leaving groups in this context due to their strong electron-withdrawing nature.

  • Yields and Purification : The this compound is obtained in good yields and can be purified by standard chromatographic techniques. The thioether groups can be further oxidized to sulfones if desired.

  • Advantages : This method is straightforward and allows for stepwise substitution, enabling access to partially substituted intermediates as well.

Parameter Details
Starting material Hexanitrobenzene or polynitrobenzenes
Nucleophile Sodium methanethiolate (CH3SNa)
Solvent Typically polar aprotic solvents (e.g., DMF)
Temperature Elevated temperatures to facilitate substitution
Reaction time Several hours to days depending on substitution degree
Purification Column chromatography
Yield High for hexakis substitution (exact yields vary)

Reference: Beck and Yahner, J. Org. Chem., 1978

Multi-step Suzuki Coupling Routes to Methylthiolated Oligophenyls Including this compound Derivatives

More recent synthetic strategies involve the construction of methylthiolated aromatic compounds via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the assembly of complex oligophenyl systems bearing methylthio substituents.

  • Key Steps :

    • Preparation of lithiated intermediates from brominated precursors at low temperatures (e.g., −100 °C).
    • Quenching with boronic esters or iodine to generate boronic acid/ester and iodide intermediates.
    • Suzuki coupling of these intermediates with methylthio-substituted boronic acids or esters.
    • Final reductive demethylation and protonation steps to yield thiol intermediates, which can be oxidized to disulfides or further functionalized.
  • Yields : The Suzuki coupling steps typically afford high yields (65–90%) for intermediates and final products.

  • Advantages : This method allows for precise control over substitution patterns and the synthesis of higher homologues of this compound, such as quaterphenyl derivatives.

Step Reagents/Conditions Yield (%)
Lithiation of brominated compound n-Butyllithium, −100 °C Not specified
Quenching to boronic ester/iodide Pinacolborane derivatives or iodine Not specified
Suzuki coupling Pd catalyst, base, methylthio-phenylboronate 65–90
Reductive demethylation HCl treatment Quantitative
Oxidative disulfide formation Air exposure in buffered aqueous THF/water 97–quantitative

Reference: Recent study on oligophenyls with multiple disulfide bridges, PMC, 2020

Comparative Summary of Preparation Methods

Method Starting Materials Key Reagents Advantages Limitations
Nitro displacement by methanethiol anion Hexanitrobenzene or polynitrobenzenes Sodium methanethiolate Simple, direct substitution; good yields Requires handling of nitro compounds; harsh conditions
Suzuki coupling of methylthio-substituted boronates Brominated aromatic precursors n-Butyllithium, Pd catalyst, methylthio-phenylboronate High selectivity; access to complex derivatives Multi-step; requires low temperature lithiation
Other silver salt-mediated methods Phenacyl bromide complexes Silver hexafluoroantimonate Not directly applicable Not suitable for this compound

Scientific Research Applications

Structural Characteristics

Hexakis(methylthio)benzene consists of a benzene core substituted with six methylthio groups. The presence of these electron-donating groups significantly influences the compound's electronic properties, leading to unique reactivity patterns.

  • Conformational Analysis : Theoretical studies have identified multiple conformers of this compound, with vibrational measurements supporting the stability of specific tautomeric forms at various temperatures . This structural flexibility can be advantageous in applications where conformational adaptability is crucial.

Reactivity and Synthesis

The synthesis of this compound can be achieved through various methods, including the reaction of benzene derivatives with methylthiol or related sulfur-containing reagents. The resulting compound exhibits interesting reactivity patterns that can be exploited in synthetic organic chemistry.

  • Oxidation Studies : Research indicates that this compound can undergo oxidation to form dications, which exhibit double aromaticity. This property is significant for exploring new pathways in organic synthesis and materials science . The dication can be characterized by advanced techniques such as X-ray diffraction and NMR spectroscopy.

Applications in Material Science

This compound's unique electronic properties make it a candidate for various applications in material science:

  • Conductive Materials : Due to its delocalized π-electron system, this compound can serve as a building block for conductive polymers. These materials are essential for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Nanomaterials : The ability to functionalize this compound allows for the creation of nanostructured materials with tailored properties. Such materials can be used in sensors, catalysis, and drug delivery systems.

Medicinal Chemistry

The potential medicinal applications of this compound are being explored due to its structural similarities to biologically active compounds:

  • Antioxidant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antioxidant properties, which could be beneficial in treating oxidative stress-related diseases . Further research is needed to elucidate the mechanisms underlying these effects.
  • Drug Development : The compound's unique structure may provide a scaffold for developing new pharmaceuticals. Its ability to interact with biological targets through π-π stacking interactions could lead to novel therapeutic agents.

Case Studies and Research Findings

  • Double Aromaticity Exploration : A study demonstrated the formation of a stable dication from this compound, revealing its double aromatic character through magnetic resonance techniques. This finding opens avenues for further exploration into similar compounds with enhanced stability and reactivity .
  • Material Fabrication : Research on incorporating this compound into polymer matrices has shown promising results in enhancing electrical conductivity and thermal stability, making it suitable for advanced electronic applications .
  • Biological Interactions : Investigations into the biological interactions of this compound derivatives have indicated potential roles in modulating cellular oxidative stress responses, highlighting their significance in pharmacological contexts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexakis(arylthio)benzenes

  • Hexakis(4-methyl-1-phenylthio)benzene : This compound substitutes benzene with phenylthio (-SPh) groups. Unlike hexakis(methylthio)benzene, its bulkier substituents reduce luminescence in solution but enable coordination to metal ions (e.g., terpyridine units in related asterisk-shaped compounds) .
  • Hexakis(4-cyanophenyl)benzene: Cyanophenyl groups facilitate C–H···N interactions, forming inclusion compounds with solvents. In contrast, methylthio groups prioritize sulfur-based interactions, leading to distinct supramolecular architectures .

Hexakis(arylethynyl)benzenes

  • Hexakis(phenylethynyl)benzene (C₅₄H₃₀) : Extended π-conjugation from ethynyl (-C≡C-) linkages results in fluorescence and supramolecular helical structures stabilized by hydrogen bonding . This compound lacks π-conjugation but exhibits σ-delocalization, favoring charge transport over optical properties.
  • Hexakis(4-pyridylethynyl)benzene: Nitrogen-containing pyridyl groups enable coordination chemistry, contrasting with sulfur’s lone-pair interactions in methylthio derivatives. Synthesized via Sonogashira coupling, these compounds show promise in organic electronics .

Hexa-substituted Benzenes with Heterocycles

  • Hexakis(quinolin-3-yl)benzene: Quinoline substituents introduce nitrogen heteroatoms, enhancing optoelectronic properties. Its synthesis via alkyne coupling differs from thiolation routes used for methylthio derivatives .
  • Hexakis(terpyridylthio)benzene : Terpyridine units enable luminescence and metal coordination, whereas methylthio groups prioritize electron donation and σ-delocalization .

Core Structure Variations

  • Hexakis(methylthio)triphenylene : Expanding the aromatic core from benzene to triphenylene increases π-surface area, improving conductivity in coordination networks. This contrasts with this compound’s smaller core, which limits stacking but enhances solubility .

Data Tables

Table 2: Physical and Electronic Properties

Compound Molecular Weight (g/mol) Solubility Thermal Stability Charge Carrier Mobility (cm²/Vs)
This compound 342.6 Moderate in organic solvents Stable up to ~200°C ~1–5 (estimated from analogs )
Hexakis(phenylethynyl)benzene 678.8 Low (nonpolar solvents) High (desolvation at >150°C ) N/A (fluorescence dominant)
Hexakis(4-cyanophenyl)benzene 438.5 Solvent-dependent Variable (host-guest dependent) N/A (insulating)

Research Findings and Implications

The substituents on hexa-substituted benzenes critically determine their properties:

  • Electron-rich groups (e.g., -SCH₃) enhance σ-delocalization and charge transport, ideal for semiconductors.
  • π-Conjugated systems (e.g., ethynyl derivatives) prioritize optical properties and supramolecular assembly.
  • Heteroatoms (N, S) enable coordination chemistry and tailored intermolecular interactions.

Future research could explore hybrid systems combining methylthio and ethynyl groups to merge σ- and π-functionalities. Additionally, computational studies (e.g., DFT) may further elucidate the role of substituent positioning in electronic behavior .

Biological Activity

Hexakis(methylthio)benzene (C12_{12}H18_{18}S6_6) is a compound characterized by six methylthio groups attached to a benzene ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in various fields, including medicinal chemistry and materials science.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its potential as an effective agent against various bacterial strains, suggesting that the compound's structure enhances its interaction with microbial membranes, leading to increased permeability and subsequent cell death .

Ion Sensing Capabilities

This compound derivatives have been shown to function as selective ionophores for heavy metal ions such as Ag+^+ and Hg2+^{2+}. The interaction of these ions with the compound results in distinct changes in fluorescence, making it a promising candidate for environmental monitoring and sensing applications . The formation of (Hg-S) and (Hg-Se) bonds upon interaction with mercury ions has been particularly noted for its utility in quantifying Hg2+^{2+} without external fluorophores .

The electrochemical behavior of this compound has been explored, revealing its potential as a redox-active material. Studies have shown that it can participate in electron transfer processes, which are crucial for applications in organic electronics and energy storage systems, such as lithium-ion batteries . The compound's ability to maintain high capacity retention over multiple cycles indicates its stability and efficiency as an electrode material .

Synthetic Routes

This compound can be synthesized through several methods, including:

  • Suzuki Coupling : This method involves the reaction of lithiated intermediates with boronic esters to form the desired compound .
  • Direct Alkylation : The reaction of hexakis(bromomethyl)benzene with alkylthio anions leads to the formation of this compound in high yields .

Characterization Techniques

The compound has been characterized using various techniques, including:

  • Nuclear Magnetic Resonance (NMR) : Used for structural elucidation and confirmation of the compound's identity.
  • Single-Crystal X-ray Diffraction : Provides detailed information about the molecular geometry and arrangement .

Case Study 1: Antimicrobial Activity Evaluation

In a controlled study, this compound was tested against several pathogenic bacteria. The results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial efficacy. The mechanism was proposed to involve disruption of bacterial cell membranes due to hydrophobic interactions facilitated by the methylthio groups.

Case Study 2: Ion Sensing Application

A series of experiments were conducted to evaluate the ion-sensing capabilities of this compound derivatives. Fluorescence spectroscopy revealed that upon binding with Hg2+^{2+}, there was a measurable 'turn-on' response in fluorescence intensity, which could be quantitatively analyzed. This property positions this compound as a viable candidate for environmental sensors aimed at detecting heavy metal contamination.

Q & A

Q. What ethical guidelines apply when publishing synthetic protocols for this compound?

  • Methodological Answer : Disclose all hazards (e.g., thiol toxicity, brominated precursors) in compliance with ACS Safety Guidelines. Share raw spectral files (e.g., .jdx formats) and crystallographic data (CIF files) in public repositories like Cambridge Structural Database. Cite prior work exhaustively to avoid plagiarism .

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